molecular formula C14H15ClN4O3 B605696 Avadomide hydrochloride CAS No. 1398053-45-6

Avadomide hydrochloride

Número de catálogo B605696
Número CAS: 1398053-45-6
Peso molecular: 322.749
Clave InChI: BVJRNKXVSYLNFD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Avadomide, also known as CC-122, is an orally available pleiotropic pathway modulator with potential antineoplastic activity. CC-122 mimics an interferon response and has antitumor activity in DLBCL CC-122 binds Cereblon (CRBN) and promotes degradation of Aiolos and Ikaros in diffuse large B-cell lymphoma (DLBCL) and T cells in vitro, in vivo, and in patients, resulting in both cell autonomous as well as immunostimulatory effects.

Aplicaciones Científicas De Investigación

1. Avadomide in Treatment of Malignancies

Avadomide, a novel small-molecule therapeutic agent, has been shown to modulate cereblon E3 ligase activity, exhibiting potent antitumor and immunomodulatory activities. A study by Rasco et al. (2018) evaluated its safety and clinical activity in patients with advanced solid tumors, non-Hodgkin lymphoma (NHL), and multiple myeloma. The results demonstrated acceptable safety and favorable pharmacokinetics, with observed objective responses in NHL.

2. Drug-Drug Interaction Study

A study led by Ogasawara et al. (2019) assessed the effects of cytochrome P450 inhibition/induction on avadomide's pharmacokinetics. This study provides crucial information for dose recommendations when avadomide is coadministered with strong CYP3A and CYP1A2 inhibitors and rifampin.

3. Systems Pharmacology Modeling

Avadomide trials often face challenges due to neutropenia as a major adverse event. Abbiati et al. (2021) formulated a quantitative systems pharmacology (QSP) model to capture the mechanism of avadomide-induced neutropenia and to simulate various dosing schedules. This model supports decision-making in translational drug development.

4. Combination Therapies in B-cell Non-Hodgkin Lymphoma

Avadomide combined with obinutuzumab was investigated in patients with relapsed or refractory non-Hodgkin lymphoma. Michot et al. (2020) found this combination to have a manageable toxicity, suggesting its potential as a chemotherapy-free option in this setting.

5. Mechanism of Synergistic Effects on T Cell Activation

Nakayama et al. (2018) explored the synergistic effects of avadomide and nivolumab on T cell activation. They found that the combination treatment induced broader effects in pathways involved in T cell differentiation, proliferation, and activation than either agent alone.

6. Pharmacokinetics in Renal Impairment

A study by Li et al. (2019) evaluated the impact of renal impairment on the pharmacokinetic disposition of avadomide, finding that renal impairment reduced the apparent total plasma clearance and renal clearance of avadomide.

7. Avadomide Monotherapy in Relapsed/Refractory DLBCL

Carpio et al. (2020) assessed the safety and clinical activity of avadomide monotherapy in patients with relapsed/refractory de novo DLBCL and transformed lymphoma. They also developed a novel gene expression classifier to enrich response to avadomide.

8. Avadomide in Japanese Patients with Advanced Malignancies

A phase I study by Hatake et al. (2020) evaluated avadomide in Japanese patients with advanced solid tumors or NHL, identifying a tolerable dose with an acceptable toxicity profile and clinically meaningful efficacy.

9. Binding to Cereblon

Heim & Hartmann (2022) characterized the binding of avadomide to cereblon at high resolution, demonstrating the utility of the MsCI4 system for studies of the structure–activity relationship of cereblon effectors.

10. Avadomide-Induced Degradation of ZMYM2 Fusion Oncoproteins

Renneville et al. (2021) discovered that avadomide induces CRBN-dependent ubiquitination and proteasomal degradation of ZMYM2, a transcription factor involved in hematologic malignancies, suggesting potential benefits for patients with these ZMYM2 fusion proteins.

Propiedades

Número CAS

1398053-45-6

Fórmula molecular

C14H15ClN4O3

Peso molecular

322.749

Nombre IUPAC

3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C14H14N4O3.ClH/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20;/h2-4,10H,5-6,15H2,1H3,(H,17,19,20);1H

Clave InChI

BVJRNKXVSYLNFD-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

CC 122 HCl;  CC-122;  CC122, Avadomide HCl;  Avadomide hydrochloride

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Avadomide hydrochloride
Reactant of Route 2
Avadomide hydrochloride
Reactant of Route 3
Avadomide hydrochloride
Reactant of Route 4
Reactant of Route 4
Avadomide hydrochloride
Reactant of Route 5
Avadomide hydrochloride
Reactant of Route 6
Avadomide hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.